1-(3-Bromo-5-methoxyphenyl)pyrrolidine
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Overview
Description
1-(3-Bromo-5-methoxyphenyl)pyrrolidine is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring.
Preparation Methods
The synthesis of 1-(3-Bromo-5-methoxyphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-methoxybenzaldehyde and pyrrolidine.
Reaction Conditions: The aldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Industrial Production: Industrial methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-5-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions: Typical reagents include strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-methoxyphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of bromine and methoxy substituents on biological activity.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, depending on the nature of the target and the context of its use.
Comparison with Similar Compounds
1-(3-Bromo-5-methoxyphenyl)pyrrolidine can be compared with similar compounds, such as:
1-(3-Bromo-5-methylphenyl)pyrrolidine: This compound has a methyl group instead of a methoxy group, leading to different chemical properties and reactivity.
1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine: The presence of a sulfonyl group and a piperidine ring distinguishes it from this compound.
This compound:
Properties
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-7-9(12)6-10(8-11)13-4-2-3-5-13/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIDJNNOURLZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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